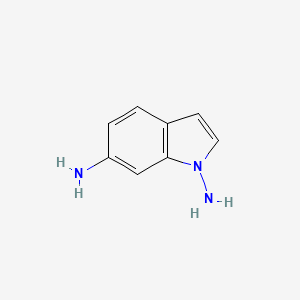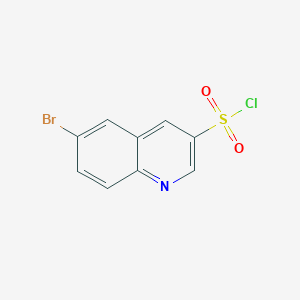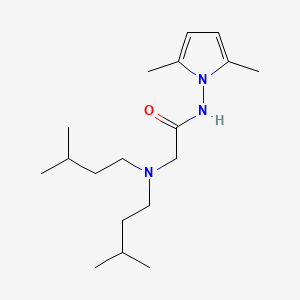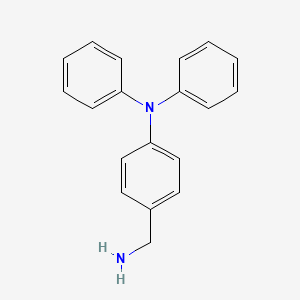
4-(Aminomethyl)-N,N-diphenylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)-N,N-diphenylaniline is an organic compound that features an aminomethyl group attached to a diphenylaniline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-N,N-diphenylaniline typically involves the reaction of N,N-diphenylaniline with formaldehyde and a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired aminomethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Aminomethyl)-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can further modify the aminomethyl group or other parts of the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can introduce a variety of functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
4-(Aminomethyl)-N,N-diphenylaniline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of aminomethyl groups with biological molecules.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(Aminomethyl)-N,N-diphenylaniline involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The pathways involved depend on the specific application and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminobenzoic acid: Similar in structure but with a carboxyl group instead of an aminomethyl group.
N,N-Diphenylamine: Lacks the aminomethyl group, making it less reactive in certain types of reactions.
4-(Aminomethyl)benzoic acid: Similar structure but with a benzoic acid moiety.
Uniqueness
4-(Aminomethyl)-N,N-diphenylaniline is unique due to the presence of both the aminomethyl group and the diphenylaniline structure. This combination provides distinct chemical properties and reactivity, making it valuable in various applications.
Eigenschaften
Molekularformel |
C19H18N2 |
|---|---|
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
4-(aminomethyl)-N,N-diphenylaniline |
InChI |
InChI=1S/C19H18N2/c20-15-16-11-13-19(14-12-16)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H,15,20H2 |
InChI-Schlüssel |
ADIVRLZPPKXRMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


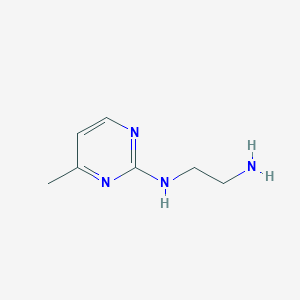
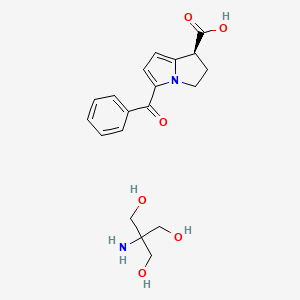
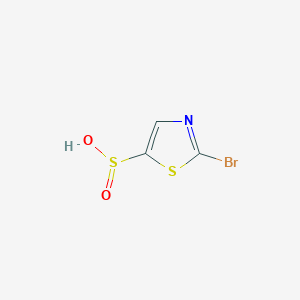
![9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-[(1-methylethyl)amino]-](/img/structure/B13124916.png)

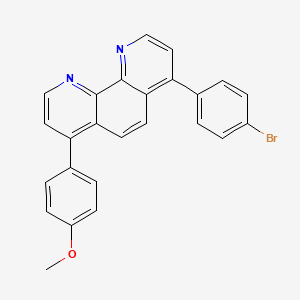
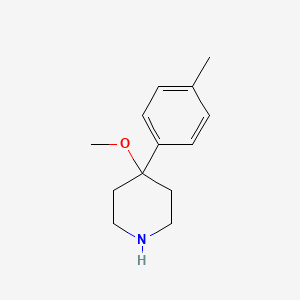
![6-Chloro-[3,3'-bipyridin]-5-amine](/img/structure/B13124943.png)


